molecular formula C20H14FN3O3S B2390002 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-54-3

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2390002
CAS RN: 899975-54-3
M. Wt: 395.41
InChI Key: HKUZKMLJANPKLE-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide, commonly known as ETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. ETT belongs to the class of thiadiazole derivatives that possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, and investigated their antimicrobial, antilipase, and antiurease activities. The research underscores the significance of thiadiazole derivatives in developing new therapeutic agents due to their biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

GyrB Inhibitors for Tuberculosis

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlights the potential of thiazole derivatives in addressing tuberculosis, showcasing the importance of structural optimization for enhancing biological activity against specific targets (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives

Reddy et al. (2014) focused on synthesizing benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB. This research exemplifies the exploration of benzofuran derivatives for their potential to act as inhibitors against tuberculosis, demonstrating the adaptability of these structures in medicinal chemistry (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Efficient Domino Strategy for Polyfunctionalized Compounds

Ma et al. (2014) developed an efficient strategy for synthesizing multifunctionalized benzofuran-4(5H)-ones, demonstrating the versatility of benzofuran derivatives in organic synthesis. This study provides insight into methodologies for constructing complex molecules that could be useful in various scientific research applications (Ma, Tu, Ning, Jiang, & Tu, 2014).

properties

IUPAC Name

4-ethyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-2-14-19(28-24-23-14)20(26)22-16-13-5-3-4-6-15(13)27-18(16)17(25)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZKMLJANPKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide

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